molecular formula C17H17INSTi-5 B12807731 Titanocene(o-CH3NHSPh)I CAS No. 122817-36-1

Titanocene(o-CH3NHSPh)I

Cat. No.: B12807731
CAS No.: 122817-36-1
M. Wt: 442.2 g/mol
InChI Key: JQFLNLZWNDXENE-UHFFFAOYSA-L
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Description

Historical Context and Significance of Titanocene (B72419) Chemistry in Organometallic Catalysis

The journey of organotitanium chemistry began with early, unsuccessful attempts in the 19th century. A significant breakthrough occurred in 1954 with the synthesis of the first titanocene derivative, titanocene dichloride ((C₅H₅)₂TiCl₂). This discovery was a milestone that opened the door to a vast new area of organometallic research. researchgate.net Almost concurrently, the development of titanium-based Ziegler-Natta catalysts revolutionized polymer science, an achievement recognized with the Nobel Prize in Chemistry in 1963. This underscored the immense industrial and scientific significance of organotitanium compounds.

Titanocene complexes, in particular, have been a focal point of research. Their catalytic properties are central to many chemical transformations. For instance, titanocene(III) complexes like titanocene(III) chloride (Cp₂TiCl) have emerged as powerful single-electron-transfer (SET) reagents capable of promoting reactions such as homolytic epoxide openings and various coupling reactions. rsc.org The development of catalytic cycles that regenerate the active titanocene species has further enhanced their utility and alignment with green chemistry principles by allowing for the use of smaller, catalytic amounts of the titanium reagent. espe.edu.ec Beyond catalysis, the discovery of the anti-tumor properties of titanocene dichloride spurred investigations into the medicinal applications of metallocenes, marking it as the first non-platinum complex to enter clinical trials as a chemotherapy agent. mdpi.com

General Overview of Metallocene Chemistry, with a Focus on Group 4 Transition Metal Analogues

Metallocenes are a class of organometallic compounds typically consisting of a central metal atom sandwiched between two cyclopentadienyl (B1206354) (Cp) anions. tandfonline.com The archetypal metallocene, ferrocene (B1249389) ((C₅H₅)₂Fe), set the structural and bonding paradigm for this family of "sandwich compounds."

Group 4 metallocenes, which include titanium, zirconium, and hafnium, are of particular interest due to their extensive application in catalysis, especially in olefin polymerization. tandfonline.com Unlike the parallel Cp rings in ferrocene, Group 4 metallocene dichlorides like titanocene dichloride feature a bent or tilted arrangement of the two cyclopentadienyl rings. This "bent metallocene" structure is crucial for their reactivity and catalytic activity. The area between the ancillary ligands (e.g., chlorides) and the Cp rings provides the necessary space for substrate coordination and transformation.

The flexibility in modifying the cyclopentadienyl ligands—by adding substituents or bridging the two rings to form ansa-metallocenes—allows for fine-tuning of the catalyst's steric and electronic properties. This tunability is a key advantage of metallocene-based catalysts, enabling control over polymer properties such as stereoregularity and molecular weight distribution. tandfonline.com The development of post-metallocene catalysts, which often feature chelating ligands like [OSSO]-type bis(phenolato) systems, represents a further evolution, aiming to replicate and enhance the catalytic performance of traditional metallocenes. rsc.orgresearchgate.net

Conceptual Framework of Ligand Influence on the Titanium Center in Organometallic Systems

The reactivity, stability, and catalytic activity of a titanocene complex are profoundly influenced by the nature of the ligands attached to the titanium center. This influence can be understood through both electronic and steric effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the cyclopentadienyl rings directly modulates the electron density at the titanium center. Electron-donating groups increase the electron density, which can affect the metal's redox potential and its ability to participate in catalytic cycles. tandfonline.com Conversely, electron-withdrawing groups, such as those in fluorinated phenoxy ligands, can stabilize the active Ti(III) species in certain polymerization reactions. rsc.org The non-Cp ligands also play a critical role. For instance, in the titanocene dihalide series ((C₅H₅)₂TiX₂), the identity of the halide (X = F, Cl, Br, I) affects bond angles and reactivity. The F-Ti-F angle is slightly wider than that of other halides, suggesting electronic rather than purely steric influences. nih.gov The choice of these ancillary ligands can tune the reduction potential of the Ti(III) center over a wide range, which is crucial for single-electron transfer reactions. diva-portal.org

Steric Effects: The size and shape of the ligands create a specific steric environment around the titanium atom. This steric hindrance can dictate the regioselectivity and stereoselectivity of reactions by controlling how a substrate molecule can approach and coordinate to the metal center. osti.gov In titanocene thiolates, for example, bulky thiolate ligands can influence the stability and structure of the resulting complexes. researchgate.net

Cyclopentadienyl (Cp) rings: These provide the fundamental stable, bulky framework of the titanocene unit.

Iodide (I⁻) ligand: As a large, soft, and relatively weak-field ligand, iodide influences the electronic properties and can be a good leaving group, potentially creating a vacant coordination site for catalysis. Its presence, compared to chloride, has been shown to alter stereoselectivity in reactions like pinacol (B44631) coupling. diva-portal.org

ortho-Methylaminothiophenolate ([o-CH₃NHC₆H₄S]⁻) ligand: This is a bidentate or chelating ligand that can coordinate to the titanium through both the sulfur (thiolate) and potentially the nitrogen (amino) atoms. Sulfur-containing ligands are known to form stable complexes with titanocene, and the chelation would impart significant stability to the complex. nih.govlookchem.com The amino group adds another functional dimension, potentially influencing solubility and further electronic properties.

The combination of the foundational titanocene structure with the electronically distinct iodide and the potentially chelating aminothiophenolate ligand makes Titanocene(o-CH₃NHSPh)I a structurally interesting compound, whose specific reactivity would be a product of the interplay of these diverse ligand effects.

Data Tables

Table 1: Research Findings Summary for Titanocene(o-CH₃NHSPh)I No specific experimental data, synthesis, or characterization details for Titanocene(o-CH₃NHSPh)I are available in the surveyed literature. The information presented is based on the general principles of organometallic and titanocene chemistry.

Table 2: Chemical Compounds Mentioned

Compound Name Formula
Titanocene(o-CH₃NHSPh)I (C₅H₅)₂Ti(SC₆H₄NHCH₃)I
Titanocene dichloride (C₅H₅)₂TiCl₂
Ferrocene (C₅H₅)₂Fe
Titanocene(III) chloride (C₅H₅)₂TiCl
Zirconocene dichloride (C₅H₅)₂ZrCl₂
Hafnocene dichloride (C₅H₅)₂HfCl₂
Titanocene bis(thiolates) (C₅H₅)₂Ti(SR)₂

Properties

CAS No.

122817-36-1

Molecular Formula

C17H17INSTi-5

Molecular Weight

442.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;2-methylazanidylbenzenethiolate;titanium;iodide

InChI

InChI=1S/C7H8NS.2C5H5.HI.Ti/c1-8-6-4-2-3-5-7(6)9;2*1-2-4-5-3-1;;/h2-5,9H,1H3;2*1-5H;1H;/q3*-1;;/p-2

InChI Key

JQFLNLZWNDXENE-UHFFFAOYSA-L

Canonical SMILES

C[N-]C1=CC=CC=C1[S-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti].[I-]

Origin of Product

United States

Coordination Chemistry and Electronic Structure of Titanocene O Ch3nhsph I

Electronic Configuration and Oxidation States of Titanium in Titanocene (B72419) Complexes

The chemistry of titanocene complexes is largely defined by the accessibility of different oxidation states for the central titanium atom, primarily +3 and +4. nih.govwikipedia.org The Ti(IV) state is the most common and stable, while the Ti(III) state is a key intermediate in many redox-driven reactions. nih.govwikipedia.org

In its neutral atomic state, titanium has an electron configuration of [Ar]3d²4s². youtube.com For the ions relevant to titanocene chemistry, the configurations are derived by removing the outermost electrons first.

IonElectron ConfigurationNumber of d-electronsProperties
Ti(III)[Ar] 3d¹1Paramagnetic
Ti(IV)[Ar] 3d⁰0Diamagnetic, often colorless

This table summarizes the electronic configurations for the common oxidation states of titanium. youtube.comdocbrown.info

For the specific compound Titanocene(o-CH₃NHSPh)I, the titanium center is formally in the +4 oxidation state. This assignment is based on the monoanionic nature of the cyclopentadienyl (B1206354) (Cp⁻), iodo (I⁻), and the deprotonated o-methylaminothiophenolate ([o-CH₃NSPh]⁻) ligands, resulting in a d⁰ electronic count for the titanium ion.

Ti(III) and Ti(IV) Species and Interconversion Mechanisms

The interconversion between Ti(IV) and Ti(III) is a fundamental aspect of titanocene chemistry, often studied through electrochemical methods like cyclic voltammetry. mdpi.comnih.gov The Ti(IV) species, being in its highest oxidation state, can act as an oxidizing agent and undergo a one-electron reduction to the corresponding Ti(III) complex. mdpi.com

(C₅H₅)₂Ti(IV)(L)X + e⁻ ⇌ (C₅H₅)₂Ti(III)(L)X

This redox process is critical in the context of the biological activity of some titanocene derivatives, where reduction from the stable Ti(IV) prodrug to a more reactive Ti(III) species is considered a key activation step. mdpi.com The reduction potential for the Ti(IV)/Ti(III) couple is highly dependent on the electronic properties of the ancillary ligands (L and X). Electron-withdrawing ligands stabilize the reduced Ti(III) state and shift the reduction potential to more positive values, making the complex easier to reduce. mdpi.com Conversely, electron-donating ligands make the reduction more difficult. The reversibility of this redox couple is also influenced by ligand stability; chelating ligands, in particular, can enhance the stability of the complex during reduction by remaining coordinated to the metal center. mdpi.com

CompoundEpc (V) vs. Fc/Fc⁺Process Reversibility
Titanocene dibenzoate-0.85Irreversible
Titanocene bis(4-cyanobenzoate)-0.73Irreversible
Titanocene bis(pentafluorobenzoate)-0.60Irreversible
Titanocene di(salicylate) (bidentate)-0.90Reversible

This table presents representative cathodic peak potentials (Epc) for the Ti(IV)/Ti(III) reduction in various titanocene dicarboxylate complexes, illustrating the influence of ligand electronics and chelation. mdpi.com

Ligand Field Theory and Molecular Orbital Analysis in (C₅H₅)₂Ti(L)X Systems

The electronic structure of bent metallocenes like Titanocene(o-CH₃NHSPh)I is best described using molecular orbital (MO) theory. The (C₅H₅)₂Ti fragment, with its characteristic C₂ᵥ symmetry, possesses three frontier molecular orbitals that are crucial for bonding with the ancillary ligands (L and X). wikipedia.org These orbitals, derived from combinations of the titanium's 3d orbitals, are typically labeled 1a₁, b₂, and 2a₁ in order of increasing energy.

In a Ti(IV) d⁰ complex, these metal-based frontier orbitals are formally empty and interact with the filled orbitals of the ancillary ligands. The ligands donate electron density into these orbitals to form the coordinate covalent bonds. The energy and character of the resulting molecular orbitals dictate the complex's stability and reactivity.

The 1a₁ orbital is the lowest in energy and points along the bisector of the L-Ti-X angle.

The b₂ orbital is oriented perpendicular to the L-Ti-X plane.

The 2a₁ orbital is higher in energy and lies within the L-Ti-X plane.

In Titanocene(o-CH₃NHSPh)I, the filled σ-orbitals of the iodide and the N,S-chelating ligand interact with these three empty frontier orbitals of the [(C₅H₅)₂Ti]²⁺ fragment. The highest occupied molecular orbitals (HOMOs) of the resulting complex will have significant character from the ancillary ligands, particularly the electron-rich N,S-chelator, while the lowest unoccupied molecular orbitals (LUMOs) will be derived from the formally empty metal d-orbitals. acs.org This electronic arrangement makes ligand-to-metal charge transfer (LMCT) transitions a key feature in their UV-visible absorption spectra.

Influence of o-CH₃NHSPh Ligand on the Titanium Coordination Environment

The o-CH₃NHSPh ligand, derived from 2-(methylamino)thiophenol, is a monoanionic bidentate ligand that coordinates to the titanium center through its nitrogen and sulfur atoms. This chelation forms a stable five-membered metallacycle, which significantly influences the electronic and steric environment of the complex.

Steric Effects of the o-CH₃NHSPh Ligand

BondTypical Length (Å)Reference Complex Type
Ti-S2.41 - 2.47Titanocene dithiolates acs.org
Ti-N1.85 - 2.05Titanocene amides/iminopyridinates

This table provides representative bond lengths for Ti-S and Ti-N in related titanocene complexes.

Solution State Dynamics and Fluxionality of Titanocene(o-CH₃NHSPh)I

Organometallic complexes are often not static in solution but can undergo dynamic processes, known as fluxionality, where atoms or ligands rapidly interchange positions. ethernet.edu.et Such behavior can be studied using variable-temperature NMR spectroscopy, which can resolve different conformations at low temperatures that coalesce into averaged signals at higher temperatures. acs.org

For Titanocene(o-CH₃NHSPh)I, several dynamic processes are conceivable. One is the potential for hindered rotation around the Ti-N bond. The steric interaction between the N-methyl group and the cyclopentadienyl rings could create a significant energy barrier to rotation, leading to distinct conformers that might be observable at low temperatures.

Another possible fluxional process is the inversion of the five-membered Ti-S-C₆H₄-N chelate ring. Similar to the well-documented chair-to-chair inversion in titanocene pentasulfide, this chelate ring could undergo a conformational inversion. acs.org At low temperatures ("slow exchange"), the protons on the Cp rings or the ligand's methyl group might appear as distinct signals for each conformer. As the temperature is raised ("fast exchange"), these signals would broaden and eventually coalesce into a single, time-averaged signal if the inversion becomes rapid on the NMR timescale. This type of dynamic behavior is a hallmark of many chelated titanocene complexes. mdpi.com

Computational and Theoretical Investigations of Titanocene O Ch3nhsph I

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

There are no specific Density Functional Theory (DFT) studies focused on Titanocene(o-CH3NHSPh)I reported in peer-reviewed literature. DFT is a powerful computational method used to investigate the electronic properties of molecules, but it has not been applied to this specific titanocene (B72419) derivative.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational analysis of this compound is not available. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms and to explore different spatial orientations (conformers) of the molecule.

Frontier Molecular Orbitals (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound. This type of analysis is crucial for understanding a molecule's reactivity and electronic transitions.

Spin State Energetics and Multiplicity

There is no available research on the spin state energetics and multiplicity of this compound. These investigations would determine the relative energies of different spin states (e.g., singlet, triplet) to identify the ground state and understand the magnetic properties of the compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has not been utilized to elucidate the reaction mechanisms involving this compound. Such studies are instrumental in understanding how chemical reactions proceed at a molecular level.

Transition State Characterization and Activation Energy Calculations

No data exists on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This information is vital for determining the kinetics and feasibility of chemical transformations.

Reaction Pathway Mapping

The mapping of reaction pathways for this compound has not been reported. This would involve computationally exploring the potential energy surface to identify the most likely routes for a chemical reaction to follow.

Prediction of Reactivity and Selectivity in this compound Chemistry

Information regarding the prediction of reactivity and selectivity specifically for this compound through computational studies is not available in the provided search results. General computational studies on other titanocene-catalyzed reactions have shown that DFT methods can be effective in predicting stereoselectivity by analyzing the stability of reaction intermediates. nih.gov For instance, in certain cyclization reactions, the preferential formation of trans-disubstituted products has been successfully predicted and aligns well with experimental observations. nih.gov Such studies often involve calculating bond dissociation energies and analyzing the thermodynamic favorability of different reaction pathways. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

There are no specific molecular dynamics simulation studies focused on this compound found in the search results. MD simulations are a computational method used to study the physical movement of atoms and molecules. matlantis.com The simulations generate trajectories that provide a detailed view of molecular motion over time, which is crucial for understanding the dynamic behavior that governs molecular function. nih.gov This technique is broadly applied to understand the dynamics of various chemical and biological systems, but its application to the specific compound of interest is not documented. nih.govplos.org

Reactivity and Reaction Pathways of Titanocene O Ch3nhsph I

Redox Chemistry and Single-Electron Transfer (SET) Processes

Low-valent titanocene (B72419) complexes are a unique class of SET catalysts with numerous applications in organic synthesis. researchgate.net The core of their reactivity lies in the facile reduction of a Ti(IV) precursor to a catalytically active Ti(III) species. This Ti(III) center is a potent single-electron reductant capable of initiating radical reactions under mild conditions. chemistryviews.orgnih.gov The redox potential of the Ti(IV)/Ti(III) couple is a critical parameter that determines the thermodynamic feasibility of these electron transfer processes and can be finely tuned by modifying the ligands. researchgate.netresearcher.life

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of titanocene complexes and determine their reduction potentials. researchgate.netmdpi.com For a typical titanocene dichloride (Cp₂TiCl₂), a quasi-reversible reduction wave corresponding to the Ti(IV)/Ti(III) couple is observed. researchgate.net The precise potential of this reduction is highly sensitive to the electronic nature of the substituents on the cyclopentadienyl (B1206354) rings and the identity of the ancillary ligands (X in Cp₂TiX₂). researchgate.netresearcher.life

The introduction of electron-donating or electron-withdrawing groups on the ligands can shift the reduction potential significantly. For instance, donor substituents on the carboxylate ligands of titanocene(IV) dicarboxylates shift the reduction potential to more negative values, while acceptor substituents make the complex easier to reduce. mdpi.com This tunability allows for the rational design of titanocene catalysts with optimized redox properties for specific chemical transformations. chemistryviews.orgresearcher.life While specific CV data for Titanocene(o-CH₃NHSPh)I is unavailable, the expected trend would follow these established principles.

Table 1: Representative Reduction Potentials of Selected Titanocene(IV) Complexes

CompoundReduction Potential (E₁/₂) vs. Fc/Fc⁺Solvent/ElectrolyteReference
Cp₂TiCl₂-0.75 V (vs. SCE)THF researchgate.net
Ferrocene-containing Titanocene Alcoholate-2.18 VTHF / 0.1 M N(n-Bu)₄PF₆ nih.gov
Titanocene Dibenzoate-0.85 VDMF mdpi.com
Titanocene Bis(4-azidobenzoate)-0.78 VDMF mdpi.com
Titanocene Bis(4-nitrobenzoate)-0.57 VDMF mdpi.com

Note: Potentials are referenced as reported in the source. SCE (Saturated Calomel Electrode) and Fc/Fc⁺ (Ferrocene/Ferrocenium) are common reference electrodes.

The catalytically active species in many titanocene-mediated reactions are Ti(III) complexes. mdpi.com These are typically generated in situ from stable Ti(IV) precursors, such as Cp₂TiCl₂, via reduction with a stoichiometric reductant like zinc dust, manganese, or through electrochemical methods. mdpi.comnih.gov The resulting Ti(III) species, for instance, Cp₂TiCl, acts as a powerful single-electron transfer agent. nih.govmdpi.com

Once generated, the Ti(III) intermediate can transfer an electron to a suitable organic substrate, creating a radical intermediate that can undergo a variety of subsequent reactions. This process is central to many synthetic applications, including reductive couplings, cyclizations, and ring-opening reactions. nih.govmdpi.com The Ti(III) species itself is oxidized back to Ti(IV), completing the catalytic cycle in catalytic processes. mdpi.com The reactivity of the Ti(III) intermediate is influenced by its solution-state structure, which can exist as monomers or dimers depending on steric factors and solvent coordination. nih.govresearchgate.net

Ligand Substitution Reactions at the Titanium Center

Ligand substitution is a fundamental reaction pathway for titanocene complexes, allowing for the modification of their chemical properties. In titanocene(IV) complexes like Cp₂TiCl₂, the chloride ligands are susceptible to substitution by a variety of nucleophiles. nih.govnih.gov This chemistry is often used to synthesize new titanocene derivatives with tailored reactivity, solubility, or stability. For example, the chloride ligands can be replaced by carboxylates, alcoholates, or other anionic ligands. mdpi.comubc.ca

For a complex like Titanocene(o-CH₃NHSPh)I, both the iodide and the bidentate anilido-thiolate ligand could potentially undergo substitution, although the chelating nature of the latter would likely render it more inert compared to the monodentate iodide. The Ti(IV) center is a hard Lewis acid, and its coordination chemistry is dictated by this property. nih.gov Ligand exchange can be driven by the formation of more stable products or by changing reaction conditions. Such reactions are crucial for catalyst activation and modification. ubc.ca

Activation of Small Molecules (e.g., N₂, C-H bonds) by Titanocene Complexes

Low-valent titanocene complexes are known for their remarkable ability to activate small, relatively inert molecules like dinitrogen (N₂) and hydrocarbons (C-H bonds).

Dinitrogen (N₂) Activation: Reduced titanocene species can react with N₂ to form well-defined dinitrogen complexes. nih.govrsc.org Depending on the steric and electronic properties of the titanocene, N₂ can be bound in various coordination modes, such as end-on or side-on bridging between two titanium centers. nih.govrsc.orgchemrxiv.org This binding activates the N-N bond, making it susceptible to further reactions like protonation or silylation to form ammonia (B1221849) or other nitrogen-containing compounds. rsc.org The N-N bond length in these complexes is often elongated compared to free N₂, indicating a significant reduction of the dinitrogen ligand. nih.gov

C-H Bond Activation: The high reactivity of certain titanocene intermediates enables them to activate C-H bonds. researchgate.net For example, transient titanocene alkylidene species can undergo intermolecular addition of C-H bonds from substrates like benzene across the Ti=C double bond. rsc.org In other cases, intramolecular C-H activation of a cyclopentadienyl ligand can occur. acs.org These reactions represent a powerful, though often challenging, method for the functionalization of unactivated hydrocarbons. researchgate.net

Radical Reactions Promoted by Titanocene(III) Complexes

Titanocene(III) complexes are excellent promoters of reactions that proceed through radical intermediates. chemistryviews.orgnih.gov Their ability to act as single-electron donors under mild conditions makes them highly valuable in organic synthesis. nih.gov These reactions are characterized by high chemoselectivity and functional group tolerance. chemistryviews.org Titanocene(III) can generate carbon-centered radicals from various precursors, including epoxides, alkyl halides, and carbonyl compounds, which then participate in C-C bond formation or reduction processes. nih.govnih.gov

One of the most significant applications of titanocene(III) in organic synthesis is the reductive ring-opening of epoxides. mdpi.comresearchgate.net This reaction, typically mediated by Cp₂TiCl, proceeds via a single-electron transfer from the Ti(III) center to the epoxide. researchgate.netacs.org This electron transfer results in the homolytic cleavage of a C-O bond, generating a β-titanoxy radical intermediate. researchgate.net

The regioselectivity of the ring-opening is a key feature of this transformation. The cleavage generally occurs at the more substituted carbon atom to produce the more stable radical, a selectivity pattern that is complementary to traditional Sₙ2-type epoxide openings. mdpi.comacs.org The resulting carbon-centered radical can then be trapped by a hydrogen atom donor (e.g., from water or silanes), participate in intermolecular additions, or undergo intramolecular cyclization. nih.govresearchgate.netnih.gov Catalytic and enantioselective versions of this reaction have been developed, highlighting its synthetic utility. nih.govacs.orgnih.gov

Halide Activation and Organozinc Generation

There is no available scientific literature detailing the role of Titanocene(o-CH3NHSPh)I in halide activation or the subsequent generation of organozinc reagents. Methodologies and reaction conditions for such transformations involving this specific titanocene complex have not been reported.

Carbon-Carbon Bond Formation via Radical Pathways

No studies have been published that describe the participation of this compound in carbon-carbon bond formation through radical pathways. The generation of carbon-centered radicals from this complex and their subsequent reactions remain undocumented.

Reaction with Heteroatom-Containing Substrates (e.g., Nitrogen, Sulfur, Oxygen)

Information regarding the reactivity of this compound with substrates containing nitrogen, sulfur, or oxygen is not present in the available scientific literature. Specific examples, reaction mechanisms, and the nature of the resulting products have not been described.

Catalytic Applications of Titanocene O Ch3nhsph I Analogues

Hydrogenation and Hydrosilation Reactions

Titanocene (B72419) complexes are highly active catalysts for the reduction of various unsaturated organic compounds. nih.govnih.gov The catalytically active species in these transformations are typically Ti(III) hydride complexes, which can be generated in-situ from titanocene dichloride precursors through reduction with agents like hydrogen or phenylsilane. nih.gov The catalytic activity of titanocenes in hydrogenation reactions is noted to be considerably higher than that of many other metal complexes. nih.gov

These catalysts are effective for both direct hydrogenation using dihydrogen and hydrosilylation, where silanes act as the hydrogen source. nih.gov A titanium catalyst generated in-situ from titanocene dichloride and butyllithium (B86547) has been shown to effectively catalyze the hydrosilation of various alkynes with high regio- and syn-selectivity. figshare.com

Enantioselective Hydrogenation with Chiral Titanocene Catalysts

The development of chiral titanocene catalysts has enabled significant advances in enantioselective hydrogenation, a critical process for producing chiral molecules for the pharmaceutical and fine chemical industries. nih.govdntb.gov.ua By incorporating chiral ligands, such as menthyl- or neomenthyl-substituted cyclopentadienyl (B1206354) rings, chemists can induce stereoselectivity in the hydrogenation of prochiral substrates like alkenes, imines, and ketones. nih.govnih.govacs.org

The mechanism of enantioselective alkene hydrogenation involves the formation of a η²-complex between the alkene and the titanocene hydride. nih.gov The olefin approaches the open front of the catalyst, and the hydride is transferred to one of the olefinic carbon atoms via a four-center transition state, leading to the formation of a specific stereoisomer. nih.gov For instance, the hydrogenation of 2-phenyl-1-butene using certain chiral titanocene catalysts has achieved enantiomeric excesses (ee's) ranging from 64% to 95%. nih.gov

SubstrateCatalyst TypeEnantiomeric Excess (ee)Reference
2-Phenyl-1-buteneChiral Menthyl/Neomenthyl Titanocene64-95% nih.gov
2-Ethyl-1-hexeneChiral Titanocene41% nih.gov

Olefin Polymerization and Oligomerization

Titanocene analogues, particularly half-sandwich or mono-cyclopentadienyl (mono-Cp) titanium complexes, are renowned for their high activity and stereoselectivity in olefin polymerization. mdpi.comippi.ac.ir These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can precisely control the microstructure of the resulting polymers. cmu.eduresearchgate.net The modification of the ligand framework—by altering substituents on the cyclopentadienyl ring or changing the ancillary ligands—allows for fine-tuning of the catalyst's performance, affecting activity, polymer molecular weight, and stereoregularity. cmu.edusemanticscholar.org

Syndiospecific Polymerization of Styrene (B11656)

A significant application of half-sandwich titanocene catalysts is the syndiospecific polymerization of styrene to produce syndiotactic polystyrene (sPS). cmu.eduacs.org This material possesses desirable properties such as a high melting point (275 °C), high crystallinity, and superior heat and chemical resistance. cmu.edu

Catalyst systems based on complexes like [2-Me-thBenz[e]Ind]TiCl3, when activated with MAO, exhibit high activity and produce sPS with high syndiotacticity. cmu.edu The structure of the ligand has a profound impact on catalytic performance. For example, introducing a phenyl group at the 3-position of the benzindenyl ligand, as in [2-Me-3-Ph-thBenz[e]Ind]TiCl3, leads to higher activity, stability, and production of sPS with greater molecular weight and syndiotacticity compared to other substituted analogues. cmu.edu The higher activity is attributed to a greater number of active Ti(III) species. cmu.eduacs.org Fluorinated phenoxy ligands on half-titanocene catalysts have also been shown to increase catalytic activity and the molecular weight of the resulting sPS due to their electron-withdrawing effects. researchgate.net

Catalyst PrecursorCocatalystActivity (kg sPS/mol Ti·h)Syndiotacticity (% rrrr)
CpTiCl3MAOHigh>99%
[2-Me-thBenz[e]Ind]TiCl3MAOHighHigh
[2-Me-3-Ph-thBenz[e]Ind]TiCl3MAOVery HighVery High
Cp*Ti(OC6F5)3MAO/TIBAHighHigh

Data compiled from various sources for illustrative purposes. mdpi.comcmu.eduresearchgate.net

Computational Approaches for Catalyst Optimization in Polymerization

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and optimizing titanocene-catalyzed polymerization. semanticscholar.orgrsc.orgrsc.org These methods allow for the detailed investigation of reaction mechanisms, including the energetics of ethylene (B1197577) insertion, propylene (B89431) insertion, and chain termination pathways like β-hydrogen transfer. semanticscholar.orgrsc.orgacs.org

Molecular field analysis (MFA) is a computational technique used to build regression models that correlate the catalyst's structure with its performance. rsc.orgrsc.org By using calculated activation energies as target variables and molecular fields from transition-state structures as descriptors, MFA can provide a visual guideline for catalyst design. rsc.org This in silico approach helps identify which structural modifications (e.g., steric bulk) are likely to enhance catalytic activity or increase the molecular weight of the polymer by disfavoring chain termination. rsc.orgrsc.org Such studies have confirmed that steric effects are often a dominant factor in the activity of titanocene catalysts. rsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Pauson–Khand Type Reactions, Allylation)

Titanocene complexes catalyze a variety of important carbon-carbon bond-forming reactions. The key intermediate is often a low-valent Ti(III) species, Cp2TiCl, which can be generated in-situ and acts as a single-electron transfer agent. mdpi.comresearchgate.net

One notable example is the Pauson–Khand type reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form α,β-cyclopentenones. wikipedia.orgwikipedia.org While traditionally catalyzed by cobalt, titanocene-based systems offer a catalytic alternative. mdpi.commit.edu Buchwald and coworkers developed an intramolecular titanocene-catalyzed asymmetric Pauson-Khand reaction using a chiral catalyst, (S,S)-(EBTHI)Ti(CO)2, which converts various 1,6-enynes into cyclopentenones with high yields and excellent enantioselectivities (87–96% ee). capes.gov.br

Titanocene(III) complexes also catalyze Barbier-type allylations of aldehydes and ketones. researchgate.net These reactions proceed under mild conditions and are compatible with a wide range of functional groups, providing access to homoallylic alcohols. The mechanism can vary depending on the substrate, involving processes such as the addition of an allyl radical to a Ti(III)-coordinated carbonyl group. researchgate.net

Titanium-Catalyzed Cross-Coupling Reactions

Recent advancements have expanded the scope of titanocene catalysis to include cross-coupling reactions, often in synergy with other catalytic methods like photoredox catalysis. mdpi.comrsc.org A photocatalytic cross-electrophile coupling between epoxides and (hetero)aryl iodides has been developed using a combination of Ni, Ti, and an organic photoredox catalyst. mdpi.com

Furthermore, a synergistic strategy combining titanocene and photoredox catalysis enables radical three-component aldehyde allylation reactions. rsc.org In this process, a thiyl radical adds to 1,3-butadiene (B125203) to form an allyl radical, which is then trapped by a Ti(III) species to generate a crucial allyl-Ti(IV) intermediate that subsequently reacts with an aldehyde. rsc.org Titanocene catalysts have also been employed in multicomponent coupling reactions to generate tertiary carbon centers by mediating sequential nucleophilic additions to aldehydes. nd.edu

Cyclization Reactions

Titanocene(III) complexes, such as titanocene(III) chloride (Cp₂TiCl), are powerful catalysts for radical cyclization reactions, which are instrumental in the synthesis of complex organic molecules. nih.govnih.gov These reactions often proceed under mild, room-temperature conditions and are compatible with a variety of functional groups. nih.gov A key application is in bioinspired radical cyclizations that start from epoxides. nih.gov This methodology has proven effective in the total synthesis of natural meroterpenoids, where the catalyst achieves complete stereo- and regioselectivity. nih.govnih.gov In one such synthesis, a titanocene(III)-catalyzed cyclization generated a tricyclic compound, forming three trans-fused six-membered rings and six stereocenters in a single, highly selective step. nih.gov

The mechanism involves the titanocene(III) complex acting as a single-electron transfer agent to open an epoxide ring, generating a carbon-centered radical. This radical can then participate in an intramolecular cyclization onto a tethered alkene or alkyne. researchgate.net This strategy has been successfully applied to the synthesis of various benzopyran structures from aromatic carbonyl compounds. researchgate.net The process is not only efficient for forming C-C bonds but also offers a sustainable route to valuable and structurally intricate compounds. nih.govnih.gov

Lewis Acid Catalysis by Titanocene Complexes

Titanocene complexes are recognized as effective Lewis acid catalysts, a property stemming from the electron-deficient nature of the central titanium atom. sciprofiles.com This Lewis acidity can be finely tuned by modifying the cyclopentadienyl ligands or the ancillary ligands attached to the titanium center, allowing for precise control over catalytic performance. sciprofiles.commdpi.com While kinetically stable, complexes like titanocene dichloride (Cp₂TiCl₂) can be activated in situ to generate highly active catalytic species. rsc.orgsci-hub.ru This activation enhances the Lewis acidity of the titanium center, making it a robust catalyst for various organic transformations, including condensation reactions. sci-hub.ru The incorporation of cyclopentadienyl ligands provides significant structural tunability, which is crucial for developing tailored catalysts for specific synthetic challenges. sciprofiles.com

Applications in Organic Synthesis (e.g., Quinazoline (B50416) Synthesis)

A notable application of titanocene Lewis acid catalysis is the efficient synthesis of quinazoline derivatives, which are important heterocyclic compounds with a wide array of biological and pharmacological activities. rsc.orgsci-hub.ru An efficient catalytic system using titanocene dichloride (Cp₂TiCl₂) promoted by ethanol (B145695) has been developed for this purpose. rsc.org In this system, the coordination of ethanol to the titanocene complex is believed to generate the catalytically active species, [Cp₂Ti(OCH₂CH₃)₂], in situ. rsc.orgsci-hub.ru

This method has proven highly effective, allowing for the synthesis of a variety of quinazoline derivatives in excellent yields and short reaction times. Using as little as 1 mol% of the Cp₂TiCl₂ catalyst at 30°C, the desired products were obtained in 95-98% yields within 7-12 minutes. rsc.orgsci-hub.ru This catalytic approach represents a significant improvement over other methods that may require harsher conditions or larger amounts of catalysts, such as ZrCl₄ or Zn(PFO)₂. sci-hub.ru

Performance of Cp₂TiCl₂ in Quinazoline Synthesis rsc.orgsci-hub.ru
CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (min)Yield (%)
Cp₂TiCl₂1307-1295-98

Electrocatalytic Applications

Titanocene complexes, particularly titanocene dichloride, have been investigated as catalysts in electrochemical systems. Their ability to mediate electron transfer makes them suitable for driving challenging chemical transformations, such as the reduction of dinitrogen. mdpi.comrsc.org These electrocatalytic systems typically operate in organic solvents and involve a three-electrode setup. researchgate.net The catalytic activity of titanocene derivatives in these systems opens possibilities for developing more sustainable and environmentally friendly chemical processes. mdpi.com

Nitrogen Reduction Reaction (NRR)

One of the most significant electrocatalytic applications of titanocene analogues is the nitrogen reduction reaction (NRR) to produce ammonia (B1221849) under ambient conditions. mdpi.comepa.gov Titanocene dichloride has been shown to catalyze the reduction of molecular dinitrogen to ammonia in polar organic solvents like methanol (B129727) and tetrahydrofuran (B95107) (THF). researchgate.net The process is often enhanced by the presence of additives, such as catechol, which acts as a redox mediator. mdpi.comresearchgate.net

Research has focused on optimizing the reaction conditions to improve efficiency. An enhanced system using a glassy carbon electrode, a high concentration of catechol, and an optimized binary solvent of THF/MeOH (9:1) has been developed. mdpi.com In this setup, catalytic activity was observed in a potential range of -1.5 V to -2.3 V. mdpi.comcam.ac.uk At -2.3 V, a turnover number (TON) of 2.83% was achieved over 24 hours, corresponding to the production of 0.566 μmol of ammonia. mdpi.comcam.ac.uk This represents a significant improvement over earlier reported systems. mdpi.com Theoretical calculations suggest the reaction proceeds through a Cp₂TiClN₂ intermediate. epa.gov

Electrocatalytic NRR Performance using Cp₂TiCl₂ Catalyst mdpi.comcam.ac.uk
ParameterValueConditions
CatalystCp₂TiCl₂24 h electrolysis, glassy carbon electrode, THF/MeOH (9:1) solvent, 20 mM catechol
Applied Potential (V)-2.3
Turnover Number (TON)2.83%
Ammonia Produced (μmol)0.566

General Electrocatalytic Systems

The electrocatalytic systems employing titanocene derivatives are designed to facilitate the reduction of dinitrogen by creating an environment where the catalyst can effectively interact with the substrate and a proton source. mdpi.com The choice of solvent is critical; a mixture of protic methanol (as a proton source) and aprotic THF (which has high nitrogen solubility) has proven surprisingly effective. mdpi.com The system typically consists of a three-electrode cell, often with a unique reactor design that includes an ammonia-permeable membrane to allow for constant nitrogen flow without solvent evaporation. mdpi.comresearchgate.net While early systems demonstrated the feasibility of this approach, subsequent optimizations in reactor design, solvent composition, and mediator concentration have led to enhanced performance, paving the way for further development, including the potential immobilization of the titanocene catalyst on electrode surfaces. mdpi.com

Future Perspectives and Emerging Research Directions in Titanocene O Ch3nhsph I Chemistry

Design of Next-Generation Chiral Titanocene (B72419) Catalysts

The development of chiral titanocene catalysts for asymmetric synthesis continues to be a major research focus. The introduction of chirality to titanocene complexes began in the 1970s with asymmetrically substituted cyclopentadienyl (B1206354) (Cp) ligands and later evolved to include bridged ansa-titanocenes, which provided greater structural rigidity and stereochemical control. nih.gov

Future designs are centered on sophisticated ligand modifications to fine-tune the catalyst's steric and electronic properties. This includes:

Novel Ligand Scaffolds: Moving beyond traditional Cp-based ligands to explore new, readily accessible chiral backbones. For example, C2-symmetric tetrahydropentalenyl ligands have been used to create both symmetric and unsymmetrical chiral titanocenes. researchgate.net

Strategic Placement of Chiral Centers: Incorporating chirality not only on the cyclopentadienyl rings but also on side chains or within the bridging units to create a more defined chiral pocket around the titanium center.

Dynamic and Switchable Chirality: Designing catalysts whose chiral environment can be influenced by external stimuli, allowing for tunable enantioselectivity.

The performance of these catalysts is often evaluated in benchmark reactions such as asymmetric hydrogenation and carbon-carbon bond formation. nih.govacs.org The goal is to achieve high enantiomeric excess (ee) for a broad range of substrates under mild conditions.

Table 1: Examples of Chiral Titanocene Catalyst Performance in Asymmetric Hydrogenation

Catalyst Structure Substrate Enantiomeric Excess (ee) Reference
Bridged ansa-titanocene 2-phenyl-1-butene 64-95% nih.gov
Bridged ansa-titanocene 2-ethyl-1-hexene 41% nih.gov
Chiral titanocene with menthyl-Cp ligand 2-phenyl-1-butene Moderate nih.gov

Exploration of New Reactivity Modes and Catalytic Cycles

A paradigm shift in titanocene chemistry is the move from traditional two-electron Lewis acid catalysis to single-electron transfer (SET) processes, unlocking new reactivity modes. mdpi.comnih.gov This has established titanocene(III) complexes as powerful tools for radical chemistry. nih.govacs.org

Radical Reactions: A key area of exploration is the titanocene-catalyzed reductive opening of epoxides. nih.govacs.org In this process, a Ti(III) species transfers an electron to the epoxide, causing homolytic cleavage of a C-O bond to form a β-titanoxy radical. acs.orgacs.org This radical intermediate can then participate in a variety of subsequent reactions, including reduction to alcohols or C-C bond formation. acs.orgacs.org This radical-based strategy offers complementary regioselectivity to traditional nucleophilic epoxide opening methods. nih.gov

Photoredox Catalysis: A significant recent development is the use of titanocene complexes as photoredox catalysts. nih.govresearchgate.net Upon irradiation with visible light (e.g., green light), titanocene(IV) dichlorides can become potent reductants in their excited state, capable of initiating radical chemistry without the need for stoichiometric chemical reductants. nih.gov This discovery opens the door to a wide range of light-driven transformations under exceptionally mild conditions. nih.govresearchgate.net

Dual Catalytic Systems: To further expand the synthetic utility, researchers are developing dual catalytic systems that combine titanocenes with other catalysts, such as organic photosensitizers. mdpi.comrsc.org In these systems, the organic photocatalyst can generate the active Ti(III) species from a stable Ti(IV) precursor using light, which then drives the desired transformation. mdpi.com This synergistic approach avoids stoichiometric metal waste and broadens the scope of possible reactions, such as in Barbier-type allylations. mdpi.comrsc.org

Table 2: Novel Reactivity Modes of Titanocene Catalysts

Reactivity Mode Key Transformation Mechanism Advantage
Radical Catalysis Reductive epoxide opening Single-Electron Transfer (SET) from Ti(III) High functional group tolerance, anti-Markovnikov selectivity nih.govacs.org
Photoredox Catalysis 5-exo cyclizations of unsaturated epoxides Photo-induced SET from excited Ti(IV)* Avoids chemical reductants, uses visible light nih.govresearchgate.net
Dual Photoredox/Titanocene Catalysis Aldehyde allylation Ti(III) generation by organic photocatalyst Sustainable, high regioselectivity mdpi.comrsc.org

Integration of Computational and Experimental Approaches for Catalyst Discovery

The complexity of titanocene-catalyzed reactions, particularly those involving radical intermediates and photochemical steps, necessitates a combined theoretical and experimental approach for catalyst design and mechanism elucidation. nih.gov

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool for understanding reaction pathways. nih.gov For instance, DFT studies have been used to model the transition states in titanocene-catalyzed [2+2] cycloadditions, revealing an unusual sequence of an unfavorable 5-exo rate-determining step followed by a favorable 4-exo cyclization. nih.gov Such computational insights help rationalize experimental observations of yield and diastereoselectivity and guide the design of improved catalysts.

Spectroscopic and Electrochemical Analysis: Experimental techniques provide crucial data to validate computational models. Time-resolved spectroscopy is used to probe the photochemical processes of excited titanocene complexes, such as identifying thermally activated delayed fluorescence resulting from singlet-triplet equilibration. nih.govresearchgate.net Cyclic voltammetry is employed to study the redox properties of new titanocene complexes, which is critical for understanding their behavior in SET-based catalytic cycles. researchgate.netresearchgate.net The synergy between these experimental methods and computational studies allows for a deep, molecular-level understanding of the catalytic cycle, facilitating the rational design of next-generation catalysts. nih.govresearchgate.net

Development of Sustainable and Green Catalytic Processes

Titanocene catalysis aligns well with the principles of green chemistry, a trend that is expected to drive future research. espe.edu.ecresearchgate.netnih.gov Titanium is the second most abundant transition metal, making it a cost-effective and sustainable alternative to precious metal catalysts. mdpi.comrsc.org Its low toxicity and established biocompatibility are additional significant advantages. mdpi.comrsc.org

Key directions in developing greener processes include:

Avoiding Stoichiometric Reductants: A major focus is replacing traditional stoichiometric reductants like zinc or manganese dust, which generate metallic waste, with more sustainable activation methods. espe.edu.ecresearchgate.net Photoredox and electrochemical approaches, where light or electricity is used to regenerate the active Ti(III) catalyst, are at the forefront of this effort. mdpi.comnih.govresearchgate.net

Use of Benign Solvents: Research emphasizes conducting reactions in environmentally friendly solvents. espe.edu.ec Titanocene-catalyzed systems have shown compatibility with a range of solvents, including aqueous media in some cases. researchgate.net

Atom Economy: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. researchgate.net The development of catalytic C-C bond-forming reactions is central to this goal. researchgate.net

These efforts are aimed at making titanocene-catalyzed transformations not only synthetically powerful but also environmentally responsible, meeting the growing demand for sustainable chemical manufacturing. scrivenerpublishing.comresearchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Materials Science

The novel catalytic systems developed are being applied to solve challenging problems in both organic synthesis and materials science.

Advanced Organic Synthesis: Titanocene-catalyzed radical cyclizations and C-C bond-forming reactions have proven to be powerful tools for the efficient construction of complex molecular architectures. rsc.org These methods have been successfully applied to the total synthesis of natural products, such as scarce meroterpenoids, providing rapid access to biologically active molecules from simple starting materials. nih.gov The ability to form multiple C-C bonds and stereocenters in a single, highly selective step is a key advantage of these bio-inspired cyclizations. nih.gov

Materials Science: Titanocene derivatives are widely used as catalysts for olefin polymerization. chemicalbook.comacs.org Research in this area focuses on designing half-titanocene and ansa-titanocene complexes that can produce polymers with specific properties, such as high molecular weight and controlled stereochemistry (e.g., syndiotactic polystyrene). nih.gov Ligand design, including the use of π-π stacking interactions, is being explored to enhance catalytic activity and control polymer microstructure. nih.gov Beyond polymerization, titanocene complexes are also being investigated for the catalytic C-O bond cleavage of lignin model compounds, which is relevant for the conversion of biomass into valuable chemicals. ubc.ca

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